2-Mercaptobenzo[D]oxazole-6-carboxylic acid
Overview
Description
2-Mercaptobenzoxazole is a widely used organic scaffold in medicinal chemistry . It can effectively be used to inhibit human carbonic anhydrases (hCAs), showing a peculiar binding mode . This molecule has the potential to pave the way for the development of selective CA inhibitors .
Molecular Structure Analysis
The molecular formula of 2-Mercaptobenzooxazole-6-carboxylic acid methyl ester, a related compound, is C9H7NO3S . The molecule has a central twisted mainly antiparallel b-sheet surrounded by helical connections and additional b-strands . The active site is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion .Physical And Chemical Properties Analysis
The predicted boiling point of 2-Mercaptobenzooxazole-6-carboxylic acid methyl ester is 339.9±44.0 °C and its predicted density is 1.46±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Biological Activities
SYNTHESIS OF NOVEL HETEROCYCLIC COMPOUNDS 2-Mercaptobenzo[D]oxazole-6-carboxylic acid is utilized in synthesizing various biologically active heterocycles. This compound, when combined with carboxylic acids or α-bromoketones, can result in fused five-membered or six-membered heterocycles. This process has been employed in creating novel 1,2,4-triazolo[3,4-b]thiadiazoles with potential anticancer properties (Bhat et al., 2004).
BIOLOGICAL ACTIVITY OF AZETIDINONE DERIVATIVES In research conducted by Chavan and Pai (2007), 2-Aminobenzothiazole-6-carboxylic acid derivatives showed notable antibacterial activity against various microorganisms including Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. These compounds also displayed antifungal properties against different fungal species, although none were active against the species tested (Chavan & Pai, 2007).
Coordination Chemistry and Nanoparticle Protection
COORDINATION CHEMISTRY The coordination chemistry of mercaptobenzoate ligands, including this compound, is extensive. These ligands exhibit various coordination modes and are used in the construction of early-late heterobimetallic complexes. They are particularly useful in protecting metallic gold and silver nanoparticles due to their hybrid hard-soft nature. This aspect is especially prevalent for isomers like 4-mercaptobenzoate, where the carboxylate/carboxylic acid group is remote from the sulfur coordination site (Tiekink & Henderson, 2017).
SURFACE-ENHANCED RAMAN SPECTROSCOPY (SERS) IN NANOPARTICLES 2-Mercaptobenzoic acid's acid-base chemistry on a silver surface has been examined through surface-enhanced Raman spectroscopy. This study provides insights into the interactions between the benzoate group and the silver surface and how these interactions can be influenced by the applied potential. Such information is crucial for applications involving surface chemistry and nanoparticle-based sensors (Ma & Harris, 2011).
Antimicrobial Properties and Synthesis Pathways
ANTIMICROBIAL PROPERTIES Several derivatives of 2-Mercaptobenzothiazole, including those synthesized from this compound, have shown antimicrobial and antifungal activities. These compounds have been tested against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Gour et al., 2021).
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES The compound has been used in the synthesis of substituted benzothiazole-6-carboxylic acids, which have been evaluated for their inhibitory properties, such as the inhibition of β-hematin formation in vitro. This indicates its potential application in medical and industrial fields (Charris et al., 2006).
Mechanism of Action
Target of Action
The primary target of 2-Mercaptobenzo[D]oxazole-6-carboxylic acid is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . In humans, 12 catalytically active isoforms have been identified, which differ in tissue distribution, kinetic properties, oligomeric arrangement, and sensitivity to inhibitors .
Mode of Action
This compound interacts with hCAs by showing a peculiar binding mode . The active site of hCAs is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion . This molecule can effectively be used to inhibit hCAs .
Biochemical Pathways
The inhibition of hCAs by this compound affects a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism .
Result of Action
The inhibition of hCAs by this compound can lead to the management of a variety of disorders such as glaucoma and edema, or used as anticonvulsants, and antiobesity and antitumor drugs .
Action Environment
Safety and Hazards
Future Directions
The results of studies on 2-Mercaptobenzoxazole can pave the way for the development of selective CA inhibitors . As the currently clinically used CA inhibitors generally do not show high selectivity for a specific isozyme, new molecules are constantly being investigated with the aim to develop isozyme-specific compounds devoid of undesired side effects .
Biochemical Analysis
Biochemical Properties
2-Mercaptobenzo[D]oxazole-6-carboxylic acid has been shown to inhibit human carbonic anhydrases (hCAs), which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . This interaction with hCAs suggests that this compound could play a role in a variety of biochemical reactions.
Cellular Effects
The inhibition of hCAs by this compound could have significant effects on various types of cells and cellular processes . hCAs are involved in a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism .
Molecular Mechanism
This compound inhibits hCAs by binding to the enzyme’s active site . The active site of hCAs is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion .
properties
IUPAC Name |
2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)12-8(13)9-5/h1-3H,(H,9,13)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYGQWDOXVVKLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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